N-Cbz-(2R,3R)-3-amino-2-hydroxy-4-phenylbutyric acid

BACE1 inhibition Alzheimer's disease Phenylthionorstatine

N-Cbz-(2R,3R)-3-amino-2-hydroxy-4-phenylbutyric acid (CAS 62023-58-9), also known as Z-(2R,3R)-AHPA, is a Cbz (benzyloxycarbonyl)-protected, chiral β-amino-α-hydroxy acid that belongs to the statine/norstatine class of transition-state isosteres. The compound features a (2R,3R) erythro configuration, distinguishing it from the (2S,3S) enantiomer (allophenylnorstatine, Apns) that is widely utilized in HIV-1 protease inhibitor design.

Molecular Formula C18H19NO5
Molecular Weight 329.3 g/mol
CAS No. 62023-58-9
Cat. No. B1588870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Cbz-(2R,3R)-3-amino-2-hydroxy-4-phenylbutyric acid
CAS62023-58-9
Molecular FormulaC18H19NO5
Molecular Weight329.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(C(=O)O)O)NC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C18H19NO5/c20-16(17(21)22)15(11-13-7-3-1-4-8-13)19-18(23)24-12-14-9-5-2-6-10-14/h1-10,15-16,20H,11-12H2,(H,19,23)(H,21,22)/t15-,16-/m1/s1
InChIKeyJXJYTERRLRAUSF-HZPDHXFCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cbz-(2R,3R)-3-Amino-2-Hydroxy-4-Phenylbutyric Acid (CAS 62023-58-9): Chiral Building Block for Protease Inhibitor Synthesis


N-Cbz-(2R,3R)-3-amino-2-hydroxy-4-phenylbutyric acid (CAS 62023-58-9), also known as Z-(2R,3R)-AHPA, is a Cbz (benzyloxycarbonyl)-protected, chiral β-amino-α-hydroxy acid that belongs to the statine/norstatine class of transition-state isosteres . The compound features a (2R,3R) erythro configuration, distinguishing it from the (2S,3S) enantiomer (allophenylnorstatine, Apns) that is widely utilized in HIV-1 protease inhibitor design [1]. As a protected chiral building block, it serves as a key intermediate for incorporating the hydroxymethylcarbonyl (HMC) isostere into peptidomimetic inhibitors targeting aspartic proteases, most notably β-secretase 1 (BACE1) for Alzheimer's disease research [2].

Why Generic Substitution Fails for N-Cbz-(2R,3R)-3-Amino-2-Hydroxy-4-Phenylbutyric Acid: Stereochemical and Protecting-Group Stringency


In-class compounds—including unprotected 3-amino-2-hydroxy-4-phenylbutyric acid diastereomers, Boc-protected analogs, or AHPPA (a homologous pentanoic acid derivative)—cannot be freely interchanged with this specific Cbz-(2R,3R) building block. The (2R,3R) absolute configuration is an essential determinant of biological target specificity: the (2S,3S) enantiomer (allophenylnorstatine) yields potent HIV-1 protease inhibitors, whereas the (2R,3R) isomer is required to construct the phenylthionorstatine (Ptns) moiety that is integral to BACE1 inhibitor design [1]. Moreover, the benzyloxycarbonyl (Cbz) protecting group enables orthogonal deprotection strategies (hydrogenolysis) that are incompatible with acid-labile Boc or base-labile Fmoc alternatives, making the Cbz form indispensable in solution-phase peptide synthesis requiring sequential deprotection . Even a single-carbon homologation—substituting the butyric acid backbone (norstatine) for the pentanoic acid backbone (AHPPA/statine)—profoundly alters S1 subsite occupancy in aspartic proteases, as evidenced by >100-fold reductions in pepsin binding upon chirality inversion [2].

N-Cbz-(2R,3R)-3-Amino-2-Hydroxy-4-Phenylbutyric Acid: Comparator-Based Quantitative Evidence Guide


Stereochemical Requirement for BACE1 Inhibitor Design: (2R,3R) vs. (2S,3S) Enantiomer

The (2R,3R) configuration is essential for constructing phenylthionorstatine (Ptns), a norstatine derivative that serves as the P1 moiety in potent BACE1 inhibitors. When Ptns [(2R,3R)-3-amino-2-hydroxy-4-(phenylthio)butyric acid] was incorporated at the P1 position of tetrapeptidic inhibitors, the resulting compound KMI-927 exhibited an IC50 of 34.6 nM against recombinant BACE1 [1]. In contrast, the (2S,3S) enantiomer (allophenylnorstatine, Apns) is the building block of choice for HIV-1 protease inhibitors such as JE-2147, which achieves IC50 values of 13–41 nM against wild-type and multi-drug-resistant HIV-1 strains [2]. This stereochemical divergence means that the (2R,3R) isomer is not a substitute for Apns in HIV programs, and vice versa; researchers targeting BACE1 must specifically procure the (2R,3R) enantiomer.

BACE1 inhibition Alzheimer's disease Phenylthionorstatine Transition-state isostere

Cbz (Z) vs. Boc Protection: Orthogonal Deprotection Compatibility

The N-Cbz (benzyloxycarbonyl) protecting group on this compound permits removal by catalytic hydrogenolysis (H₂/Pd-C) under neutral conditions, a deprotection route that is fully orthogonal to the acidolytic conditions required for Boc removal (TFA) and the basic conditions needed for Fmoc cleavage (piperidine) . The corresponding Boc-(2R,3R)-3-amino-2-hydroxy-4-phenylbutyric acid (CAS 77171-41-6) cannot be deprotected in the presence of acid-sensitive functionality without risk of premature cleavage . In solution-phase peptide synthesis, where stepwise purification and orthogonal deprotection are routine, Cbz remains the preferred α-amino protecting group precisely because it can be removed independently of tert-butyl-based side-chain protections .

Peptide synthesis Orthogonal protection Cbz removal Solution-phase synthesis

Impact of Chirality on Aspartic Protease Binding: 3R vs. 3S Hydroxyl Configuration in Statine Analogs

In a foundational structure–activity study of pepstatin analogs, Rich et al. (1980) demonstrated that the tripeptide Iva-Val-(3S,4S)-AHPPA-Ala-NHiC₅H₁₁ inhibited porcine pepsin with a Ki of 0.9 × 10⁻⁹ M (0.9 nM). Changing the chirality of the (3S)-hydroxyl group to 3R—the configuration that corresponds to the (2R) hydroxyl in the butyric acid series—diminished binding to pepsin by over 100-fold [1]. This finding directly illustrates why the (2R,3R) diastereomer of N-Cbz-3-amino-2-hydroxy-4-phenylbutyric acid cannot be used interchangeably with the (2S,3S) form in aspartic protease inhibitor programs: the hydroxyl stereochemistry is a critical determinant of transition-state mimicry, and inversion of this single center profoundly degrades inhibitory potency.

Pepsin inhibition Renin inhibition Chirality-activity relationship AHPPA

Renin Inhibitory Potency: AHPPA-Containing Peptides as a Benchmark for the Statine Scaffold

AHPPA (4-amino-3-hydroxy-5-phenylpentanoic acid), the pentanoic acid homolog of the target compound's butyric acid core, has been incorporated into potent renin inhibitors. The compound Boc-Phe(4-OMe)-MeLeu-AHPPA-Ahx-Iaa demonstrated an in vitro renin IC50 of 1.05 × 10⁻⁹ M (1.05 nM) [1]. Although this value pertains to a pentanoic acid scaffold rather than the butyric acid scaffold of the target compound, it establishes the potency range achievable with the statine-like hydroxymethylcarbonyl isostere and underscores the need to preserve the correct stereochemistry (3S,4S in AHPPA; analogous to 2R,3R in the butyric series) for optimal S1–S1' subsite occupancy [2]. The target compound, as a Cbz-protected (2R,3R) building block, provides the correctly configured butyric acid core for constructing inhibitors that target the renin active site with analogous geometry.

Renin inhibition AHPPA Antihypertensive agents IC50

Industrial-Scale Supply and Purity Consistency: Z-(2R,3R)-AHPA vs. Generic Sources

Multiple verified suppliers report purities of ≥98% for N-Cbz-(2R,3R)-3-amino-2-hydroxy-4-phenylbutyric acid, with some offering industrial-scale quantities (kg to multi-kg) and batch-to-batch consistency . One Chinese manufacturer (AK Biotech) explicitly states that this compound has been supplied at industrial scale to well-known domestic and international enterprises, with product quality described as 'superior to comparable products on the market' and providing 'good support for the quality stability of downstream products' . While such vendor claims are not independently verified, the availability of the compound at >98% purity from multiple sources—including Sigma-Aldrich (Catalog No. C3910)—contrasts with the more limited commercial availability of certain diastereomeric or homolog variants, reducing procurement lead time and qualification burden for larger-scale campaigns .

Industrial supply Chiral purity GMP intermediate Custom synthesis

N-Cbz-(2R,3R)-3-Amino-2-Hydroxy-4-Phenylbutyric Acid: Recommended Research and Procurement Scenarios


BACE1 (β-Secretase) Inhibitor Development for Alzheimer's Disease

This compound is the recommended starting material for synthesizing phenylthionorstatine (Ptns), the (2R,3R)-configured norstatine derivative that has been validated as a suitable P1 moiety for potent BACE1 inhibitors [1]. The Cbz group can be cleaved by hydrogenolysis to reveal the free amine, which is then elaborated into Ptns via thiophenol introduction. Ptns-containing tetrapeptides such as KMI-927 achieve BACE1 IC50 values of 34.6 nM . Researchers targeting β-amyloid pathway inhibition should procure this specific (2R,3R) isomer, as the (2S,3S) enantiomer (allophenylnorstatine) is directed toward HIV-1 protease and does not yield active BACE1 inhibitors.

Orthogonal Solution-Phase Peptide Synthesis Requiring Sequential N-Deprotection

In multi-step solution-phase peptide synthesis where both acid-labile (e.g., tert-butyl ester) and base-sensitive functionalities are present, the Cbz protecting group on this building block provides a uniquely orthogonal deprotection option [1]. Catalytic hydrogenolysis (H₂/Pd-C) cleanly removes the Cbz group under neutral conditions without affecting Boc, Fmoc, or tert-butyl-based protections. This capability is not available with the corresponding Boc-protected (2R,3R) building block, which requires acidic conditions (TFA) that would simultaneously cleave tert-butyl esters. Procurement of the Cbz variant thus enables three-dimensional orthogonal protection schemes that streamline complex peptide assembly.

Renin Inhibitor Scaffold Exploration and Aspartic Protease SAR Studies

The (2R,3R)-configured butyric acid core of this compound, upon Cbz deprotection, serves as a norstatine scaffold for constructing renin inhibitors that exploit the hydroxymethylcarbonyl (HMC) transition-state isostere. Class-level data from AHPPA-containing peptides (IC50 = 1.05 nM against human renin) and statine-containing peptides demonstrate that correct hydroxyl stereochemistry is essential for potent renin inhibition [1]. This building block provides the correctly configured starting point for synthesizing butyric acid-based renin inhibitor candidates, enabling direct comparison with the more widely studied pentanoic acid (AHPPA) and hexanoic acid (statine) series.

Process Chemistry Scale-Up and GMP Intermediate Qualification

With confirmed industrial-scale supply (>98% purity, kg quantities) from multiple vendors and established Sigma-Aldrich catalog availability, this compound is suitable for process chemistry campaigns that require gram-to-kilogram quantities with batch-to-batch consistency [1]. The multi-vendor sourcing landscape mitigates single-supplier risk during scale-up from medicinal chemistry to preclinical toxicology batches. For CMO/CDMO partners, the compound's well-characterized analytical profile (CAS 62023-58-9, molecular weight 329.35 g/mol, C18H19NO5) facilitates rapid method development and incoming quality control.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Cbz-(2R,3R)-3-amino-2-hydroxy-4-phenylbutyric acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.